molecular formula C14H11NO5 B6390978 6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid CAS No. 1261994-35-7

6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6390978
CAS No.: 1261994-35-7
M. Wt: 273.24 g/mol
InChI Key: JGMFYRHDNBCBEV-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a hydroxyl group at the 6th position, a methoxycarbonyl group at the 3rd position of the phenyl ring, and a carboxylic acid group attached to the nicotinic acid structure. It is a crystalline solid with a molecular weight of 273.24 g/mol and a melting point of 211.55°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxycarbonylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. The resulting product is then subjected to cyclization and oxidation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic acid: Similar structure but lacks the methoxycarbonyl group.

    3-Methoxycarbonylbenzoic acid: Similar structure but lacks the nicotinic acid moiety.

Uniqueness

6-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of both the hydroxyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(19)9-4-2-3-8(5-9)11-6-10(13(17)18)7-15-12(11)16/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFYRHDNBCBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687779
Record name 5-[3-(Methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-35-7
Record name 5-[3-(Methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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